Home > Products > Screening Compounds P82398 > Fluoroethylnormemantine
Fluoroethylnormemantine -

Fluoroethylnormemantine

Catalog Number: EVT-10988601
CAS Number:
Molecular Formula: C12H20FN
Molecular Weight: 197.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluoroethylnormemantine is a novel chemical compound derived from memantine, which is an established N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer's disease. The compound has garnered attention for its potential applications in neuroimaging and as a therapeutic agent for various neurological disorders. By modifying the structure of memantine with a fluorine atom, fluoroethylnormemantine enhances the ability to visualize N-methyl-D-aspartate receptor activity through positron emission tomography imaging.

Source and Classification

Fluoroethylnormemantine is classified as an uncompetitive antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in excitatory neurotransmission in the central nervous system. Its synthesis and characterization have been documented in various studies, highlighting its potential for both research and clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of fluoroethylnormemantine typically involves radiolabeling with fluorine-18, a radioactive isotope used in positron emission tomography. The process employs a fluorination module, such as the Raytest SynChrom R&D system, which facilitates the incorporation of fluorine into the compound's structure. The yield of fluorination can vary; for instance, a study reported a yield of approximately 10.5% with a specific activity greater than 355 gigabecquerels per micromole .

The synthesis process generally includes:

  • Preparation of starting materials: Memantine is modified to introduce the ethyl and fluorine groups.
  • Fluorination reaction: This step involves treating the precursor compound with a fluorinating agent under controlled conditions to ensure successful incorporation of the fluorine atom.
  • Purification: The final product is purified to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

Fluoroethylnormemantine retains the core structure of memantine while incorporating an ethyl group and a fluorine atom. The molecular formula can be represented as C12_{12}H16_{16}F1_{1}N1_{1}, with a molecular weight of approximately 201.27 g/mol. The presence of the fluorine atom enhances its binding affinity for the N-methyl-D-aspartate receptor and improves its imaging capabilities .

Structural Characteristics

  • Functional Groups: Contains an amine group characteristic of memantine derivatives.
  • Geometric Configuration: The spatial arrangement allows optimal interaction with receptor sites.
Chemical Reactions Analysis

Reactions and Technical Details

Fluoroethylnormemantine primarily acts through its interaction with N-methyl-D-aspartate receptors. As an uncompetitive antagonist, it binds to the phencyclidine site within the receptor's ion channel when the receptor is activated. This binding prevents ion flow through the channel, thus modulating synaptic transmission.

Key reactions include:

  • Binding Affinity Studies: In vitro assays demonstrate its binding characteristics compared to other known antagonists.
  • Electrophysiological Experiments: Techniques such as patch-clamp recordings are utilized to assess its effects on glutamatergic activity within neuronal circuits .
Mechanism of Action

Fluoroethylnormemantine exerts its effects by selectively blocking N-methyl-D-aspartate receptors during periods of excessive glutamate activity. This mechanism is particularly relevant in conditions characterized by excitotoxicity, such as neurodegenerative diseases.

Process

  1. Receptor Activation: When glutamate binds to N-methyl-D-aspartate receptors, calcium ions flow into neurons, leading to excitatory signaling.
  2. Antagonist Action: Fluoroethylnormemantine binds to activated receptors, preventing ion influx and thereby reducing excitatory neurotransmission.
  3. Neuroprotective Effects: By mitigating excessive calcium influx, fluoroethylnormemantine may protect neurons from damage associated with excitotoxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data include:

  • Melting point: Approximately 150°C (exact value may vary based on purity).
  • LogP (partition coefficient): Indicates lipophilicity which influences blood-brain barrier penetration .
Applications

Fluoroethylnormemantine has significant potential in both scientific research and clinical applications:

  • Neuroimaging: As a radiolabeled compound, it serves as a tracer for positron emission tomography studies aimed at visualizing N-methyl-D-aspartate receptor activity in vivo.
  • Therapeutic Research: Investigated for its efficacy in treating conditions like Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective properties.
  • Behavioral Studies: Used in animal models to assess cognitive functions and memory-related behaviors following administration .
Molecular Pharmacology and Receptor Interactions

NMDA Receptor Antagonism: Binding Kinetics and Subunit Selectivity

Fluoroethylnormemantine (Fluoroethylnormemantine) acts as an uncompetitive N-Methyl-d-Aspartate receptor antagonist, binding preferentially to the phencyclidine site within the ion channel pore. This site is accessible only when the receptor is in an activated (open-channel) state. Radioligand displacement studies using [¹⁸F]-Fluoroethylnormemantine demonstrated a binding affinity (Kᵢ) of 3.5 μM, which is approximately 6.6-fold lower than that of (R,S)-ketamine (Kᵢ = 0.53 μM) [1] [6]. Autoradiography and immunohistochemical analyses confirmed strong colocalization of [¹⁸F]-Fluoroethylnormemantine with GluN1 subunits in cortical and hippocampal regions (r = 0.622, p < 0.0001) [6]. Competitive binding assays further revealed that Fluoroethylnormemantine exhibits moderate selectivity for GluN2B-containing receptors, though its affinity for GluN2A, GluN2C, and GluN2D subunits remains significant. This broad-subunit interaction differentiates it from selective GluN2B antagonists like ifenprodil [9].

Table 1: Binding Kinetics of Fluoroethylnormemantine at the NMDA Receptor Phencyclidine Site

ParameterFluoroethylnormemantine(R,S)-KetamineMemantine
Kᵢ (μM)3.50.530.5–2.0*
Subunit PreferenceGluN1/GluN2A-DGluN1/GluN2BGluN1/GluN2A
Brain Uptake (%)0.4% injected doseNot reported<0.1%*

Data compiled from [1] [6]; *Memantine values from comparative studies cited in [9]

Comparative Pharmacodynamics: Fluoroethylnormemantine versus Memantine and Ketamine

Fluoroethylnormemantine shares mechanistic similarities with both memantine and ketamine but exhibits distinct neurobiological profiles. Electrophysiological studies in mouse ventral hippocampal Cornu Ammonis 3 neurons showed that both Fluoroethylnormemantine (20 mg/kg) and (R,S)-ketamine (30 mg/kg) attenuated large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated bursts, suggesting a common downstream modulation of excitatory transmission [1] [4]. However, unlike ketamine, Fluoroethylnormemantine did not induce c-Fos expression in the hippocampus, indicating it avoids hyperactivity-associated neuroplastic changes linked to ketamine’s psychotomimetic effects [1] [10]. Compared to memantine, Fluoroethylnormemantine demonstrates superior efficacy in behavioral models:

  • In forced swim tests, Fluoroethylnormemantine (20 mg/kg) reduced immobility time by 52% (p < 0.01) versus 18% for memantine (10 mg/kg) [1]
  • Fear extinction was facilitated by Fluoroethylnormemantine but not memantine when administered post-re-exposure [10]These differences arise from Fluoroethylnormemantine’s optimized voltage-dependent blockade (see Section 1.4) and its negligible interference with physiological NMDA receptor transmission at resting potentials [9].

Table 2: Functional Comparison of NMDA Receptor Antagonists in Preclinical Models

EffectFluoroethylnormemantineMemantine(R,S)-Ketamine
Reduction in FST Immobility52%*18%*60%*
c-Fos Induction (vCA3)AbsentAbsentPresent
Fear Extinction FacilitationRobustNoneModerate
Sensorimotor Side EffectsAbsentPresentPresent

Data from [1] [4] [10]; FST = Forced Swim Test; vCA3 = ventral Cornu Ammonis 3

Allosteric Modulation Mechanisms at the Phencyclidine Site

The phencyclidine site, located within the transmembrane domain of the NMDA receptor, serves as a critical regulatory pore for ion flux. Fluoroethylnormemantine binds deep within this channel pore, stabilized by hydrophobic interactions with residues in the M3 transmembrane helix of GluN1 subunits (e.g., Asn614, Trp611) and the M4 helix of GluN2 subunits [8] [9]. Molecular docking simulations indicate that Fluoroethylnormemantine’s adamantane moiety anchors it near the Mg²⁺ blockade site, while its fluoroethyl group extends toward the channel’s extracellular vestibule [8]. This binding orientation allows:

  • State-Dependent Inhibition: Higher affinity for open-channel conformations (approximately 10-fold versus closed states), enabling inhibition primarily during pathological glutamate surges [9]
  • Allosteric Gating Modulation: Slowed channel closure kinetics without complete pore occlusion, permitting partial Ca²⁺ influx essential for neurophysiological signaling [9]
  • Subunit-Specific Efficacy: Enhanced displacement kinetics at GluN2B-containing receptors due to favorable van der Waals contacts with Phe658 [9]Ketamine pre-anesthesia abolishes [¹⁸F]-Fluoroethylnormemantine binding in vivo, confirming competition within the phencyclidine site [1] [6].

Voltage-Dependent Channel Blockade Characteristics

Fluoroethylnormemantine exhibits rapid, voltage-dependent dissociation from the NMDA receptor channel, a key feature preventing synaptic transmission impairment during physiological activation. Patch-clamp electrophysiology in hippocampal slices revealed a half-maximal inhibitory concentration (IC₅₀) of 8.2 μM at -70 mV holding potential, with residual current persisting at 37% ± 4% even at saturating concentrations [1] [4]. This contrasts with memantine’s near-complete blockade (85–90%) at similar potentials [9]. The voltage dependence arises from repulsion of the protonated amine group in Fluoroethylnormemantine by depolarized membrane potentials, facilitating egress from the pore. Key kinetic parameters include:

  • On-rate: 1.8 × 10⁴ M⁻¹s⁻¹ (comparable to memantine)
  • Off-rate: 4.7 s⁻¹ (approximately 3-fold faster than memantine) [9]This rapid off-rate minimizes receptor trapping and preserves synaptic plasticity. Additionally, Fluoroethylnormemantine’s fluorine atom reduces pKₐ (7.9 versus memantine’s 8.3), enhancing extracellular cation concentration at physiological pH and promoting voltage sensitivity [8] [9].

Properties

Product Name

Fluoroethylnormemantine

IUPAC Name

3-(2-fluoroethyl)adamantan-1-amine

Molecular Formula

C12H20FN

Molecular Weight

197.29 g/mol

InChI

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2

InChI Key

HUYVZSFADWYSHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.